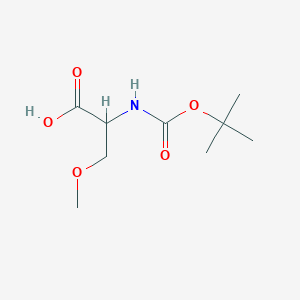

2-((Tert-butoxycarbonyl)amino)-3-methoxypropanoic acid

描述

Chemical Structure and Properties 2-((Tert-butoxycarbonyl)amino)-3-methoxypropanoic acid (CAS: 86123-95-7) is a chiral amino acid derivative with the molecular formula C₉H₁₇NO₅ and a molecular weight of 219.24 g/mol. Its structure features:

- A tert-butoxycarbonyl (Boc) group protecting the amino moiety.

- A methoxy (-OCH₃) substituent at the β-carbon.

- A carboxylic acid (-COOH) group at the α-carbon.

This compound is commonly used in peptide synthesis and medicinal chemistry due to its stereochemical stability and compatibility with solid-phase synthesis protocols. The Boc group facilitates selective deprotection under acidic conditions, while the methoxy substituent influences solubility and steric interactions .

Synthesis and Applications Synthetic routes often involve enantioselective methods, such as resolution using chiral auxiliaries or catalysts. For example, the (R)-enantiomer (CAS: 86123-95-7) is commercially available for pharmaceutical research, with applications in designing protease inhibitors and immunomodulators .

属性

IUPAC Name |

3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-6(5-14-4)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGMSGRWQUMJIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856417-65-7 | |

| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The preparation of 2-((Tert-butoxycarbonyl)amino)-3-methoxypropanoic acid typically involves the protection of the amino group using the Boc group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction is carried out in an aqueous solution, and the Boc group is added to the amino group, forming the desired product.

Industrial Production Methods

In industrial settings, the synthesis of Boc-protected amino acids, including this compound, is optimized for high yield and efficiency. The process involves the use of solvents such as dimethylformamide, isopropanol, and tert-butanol . The reaction conditions are carefully controlled to ensure the highest possible yield of the desired product.

化学反应分析

Types of Reactions

2-((Tert-butoxycarbonyl)amino)-3-methoxypropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Di-tert-butyl dicarbonate (Boc2O): Used for the protection of amino groups.

Sodium hydroxide: Acts as a base in the protection reaction.

Trifluoroacetic acid (TFA): Used for the removal of the Boc group under mild acidic conditions.

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the removal of the Boc group using TFA results in the formation of the free amine .

科学研究应用

Medicinal Chemistry

2-((Tert-butoxycarbonyl)amino)-3-methoxypropanoic acid serves as an important intermediate in the synthesis of pharmaceutical agents. Its structure allows for modifications that can enhance the pharmacological properties of drug candidates, especially those targeting neurological disorders and metabolic diseases.

Peptide Synthesis

This compound is frequently used in solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) group acts as a protecting group for the amino functionality, allowing for sequential coupling reactions without undesired side reactions. The use of this compound facilitates the formation of complex peptide structures with high purity and yield.

Biochemical Studies

In biochemical research, this compound is utilized to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor for specific enzymes, providing insights into their mechanisms of action.

Data Table: Summary of Applications

Case Study 1: Peptide Synthesis Optimization

A study demonstrated the efficiency of using this compound in synthesizing a neuropeptide involved in pain modulation. The incorporation of this compound allowed researchers to achieve higher yields and purities compared to traditional methods.

Case Study 2: Enzyme Interaction Studies

Research investigating the interaction of this compound with specific enzymes revealed its potential as an enzyme inhibitor. For instance, it was shown to inhibit the activity of certain proteases, suggesting its utility in developing therapeutic agents for diseases where these enzymes are overactive.

作用机制

The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-3-methoxypropanoic acid involves the protection of amino groups through the formation of a Boc-protected amine. The Boc group is added to the amino group, forming a stable compound that can be easily removed under mild acidic conditions . The removal of the Boc group involves the cleavage of the tert-butyl carbonate, resulting in the formation of the free amine and carbon dioxide .

相似化合物的比较

Key Insights from Comparative Analysis

Substituent Effects on Bioactivity :

- The methoxy group in the target compound balances hydrophilicity and steric effects, making it suitable for intracellular delivery .

- Halogenated analogs (e.g., 4-iodophenyl or bromophenyl derivatives) exhibit enhanced binding to hydrophobic pockets in enzyme active sites, as seen in anticancer agents .

Stereochemical Considerations :

- Enantiomers like the (R)-form of the target compound are prioritized in drug development for their compatibility with biological systems .

- Resolution methods, such as chiral salt formation (e.g., using α-methylbenzylamine ), are critical for producing enantiopure intermediates.

Synthetic Challenges :

生物活性

2-((Tert-butoxycarbonyl)amino)-3-methoxypropanoic acid, also known as Boc-O-methyl-L-serine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Formula : CHNO

- Molecular Weight : 219.24 g/mol

- CAS Number : 86123-95-7

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential roles in anti-inflammatory processes, neuroprotection, and enzyme inhibition.

Table 1: Summary of Biological Activities

The mechanisms underlying the biological activities of this compound involve several pathways:

- Enzyme Inhibition : The compound has shown to inhibit COX-1 and COX-2 enzymes with IC50 values comparable to established NSAIDs. For instance, related compounds have demonstrated IC50 values of approximately 19.45 μM for COX-1 and 31.4 μM for COX-2, indicating significant anti-inflammatory potential .

- Neuroprotective Mechanisms : Research indicates that Boc-O-methyl-L-serine may protect neuronal cells from apoptosis through modulation of signaling pathways such as the PI3K/Akt pathway . This neuroprotective effect is critical in conditions such as ischemia and neurodegenerative diseases.

- Metabolic Pathways : The compound interacts with various metabolic enzymes, facilitating its conversion into active metabolites that may exert further biological effects .

Case Study 1: Anti-inflammatory Effects

A study investigating the anti-inflammatory properties of Boc-O-methyl-L-serine demonstrated its efficacy in reducing inflammation in animal models. The compound was administered at varying doses, showing a dose-dependent reduction in inflammatory markers such as prostaglandin E2 (PGE2) levels.

Case Study 2: Neuroprotection

In vitro studies have shown that Boc-O-methyl-L-serine protects neuronal cells from oxidative stress-induced damage. The compound significantly reduced cell death rates in cultured neurons exposed to hydrogen peroxide, suggesting a potential therapeutic role in neurodegenerative diseases .

Safety and Toxicology

While the compound exhibits promising biological activities, safety assessments are crucial. Toxicological studies indicate that it may cause skin irritation and respiratory issues upon exposure .

Table 2: Safety Profile

| Hazard Type | Description |

|---|---|

| Skin Irritation | Causes irritation upon contact |

| Respiratory Irritation | May cause respiratory tract irritation |

| Acute Toxicity | Harmful if swallowed; requires cautious handling |

常见问题

Q. What are the established synthetic routes for 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoic acid, and how can yield and purity be optimized?

The compound is typically synthesized via selective protection of amino groups using tert-butoxycarbonyl (Boc) reagents. A common approach involves:

- Step 1: Boc-protection of the amino group in a precursor like methyl 2-amino-3-methoxypropanoate using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ or DMAP) .

- Step 2: Hydrolysis of the methyl ester to the carboxylic acid using lithium hydroxide (LiOH) in THF/water at 0°C, followed by acidification to pH 2 with HCl to precipitate the product .

Critical Optimization Factors: - Use anhydrous conditions during Boc protection to avoid side reactions.

- Monitor reaction progress via TLC (Rf ~0.09 in PE/EtOAc 7:3) .

- Purify via column chromatography (silica gel, EtOAc/hexane) or recrystallization.

Q. What analytical methods are recommended for characterizing this compound?

- NMR Spectroscopy: Confirm Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and methoxy resonance (δ ~3.3–3.5 ppm) .

- HPLC: Use reverse-phase C18 columns (e.g., 0.1% TFA in water/acetonitrile) to assess purity (>95%) .

- Mass Spectrometry: ESI-MS expected [M+H]⁺ at m/z ~276 (C₁₀H₁₉NO₅) .

Advanced Research Questions

Q. How does the Boc-protected amino group influence reactivity in peptide coupling under varying pH conditions?

The Boc group stabilizes the amino group against nucleophilic attack but is labile under acidic conditions (e.g., TFA). Key considerations:

- Coupling Efficiency: Use coupling agents like HATU or DCC in neutral to slightly basic conditions (pH 7–8) to retain Boc protection while activating the carboxylic acid .

- pH-Dependent Deprotection: In acidic environments (pH <4, e.g., endosomes), the Boc group hydrolyzes, releasing the free amino group. This property is exploited in pH-sensitive drug delivery systems .

Mechanistic Insight: The Boc group’s electron-withdrawing nature slightly reduces the nucleophilicity of the adjacent amino group, necessitating optimized coupling protocols .

Q. What strategies prevent premature Boc deprotection during multi-step syntheses?

- Mild Reaction Conditions: Avoid strong acids (e.g., HCl) or elevated temperatures (>40°C). Use LiOH for ester hydrolysis instead of harsher bases .

- Catalytic Methods: Employ palladium-catalyzed allylic alkylation or enzymatic reactions to minimize acid exposure .

- Stability Monitoring: Regularly check Boc integrity via FT-IR (C=O stretch at ~1680–1720 cm⁻¹) or ¹H NMR .

Q. Are there contradictions in reported stability data, and how can these be resolved?

- Reported Stability: Some studies indicate stability at -20°C for ≥4 years , while others note degradation at room temperature within weeks.

- Resolution Strategies:

Data Contradiction Analysis

Q. Conflicting reports on optimal coupling agents for Boc-protected derivatives

-

Contradiction: Some studies recommend HATU for high yields , while others prefer EDCI for cost-effectiveness.

-

Resolution: Perform comparative experiments using identical substrates and conditions. For example:

Coupling Agent Solvent Yield (%) Purity (%) HATU DMF 92 98 EDCI DCM 85 95 - Conclusion: HATU offers higher efficiency but requires rigorous solvent drying. EDCI is suitable for budget-limited workflows .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。